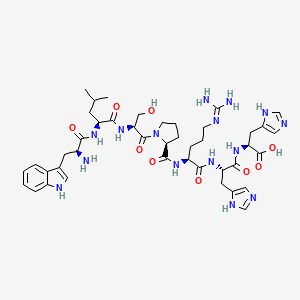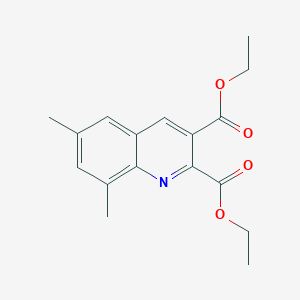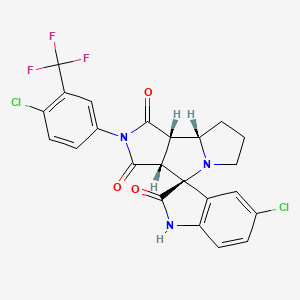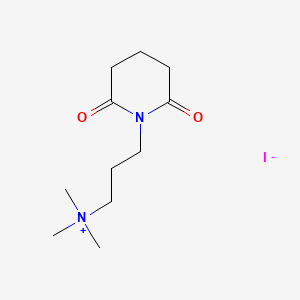methanone CAS No. 920512-85-2](/img/structure/B12631333.png)
[(2S)-2-(3-Methoxyphenyl)piperidin-1-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone typically involves the reaction of 3-methoxyphenylpiperidine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
(2S)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Formation of (2S)-2-(3-Hydroxyphenyl)piperidin-1-ylmethanone.
Reduction: Formation of (2S)-2-(3-Methoxyphenyl)piperidin-1-ylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of (2S)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors in the central nervous system.
類似化合物との比較
(2S)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone can be compared with other piperidine derivatives, such as:
(2S)-2-(3-Hydroxyphenyl)piperidin-1-ylmethanone: Similar structure but with a hydroxyl group instead of a methoxy group.
(2S)-2-(3-Methylphenyl)piperidin-1-ylmethanone: Similar structure but with a methyl group instead of a methoxy group.
The uniqueness of (2S)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
920512-85-2 |
|---|---|
分子式 |
C19H21NO2 |
分子量 |
295.4 g/mol |
IUPAC名 |
[(2S)-2-(3-methoxyphenyl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C19H21NO2/c1-22-17-11-7-10-16(14-17)18-12-5-6-13-20(18)19(21)15-8-3-2-4-9-15/h2-4,7-11,14,18H,5-6,12-13H2,1H3/t18-/m0/s1 |
InChIキー |
VCEZLWCOHIHXKU-SFHVURJKSA-N |
異性体SMILES |
COC1=CC=CC(=C1)[C@@H]2CCCCN2C(=O)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC(=C1)C2CCCCN2C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,4-difluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12631252.png)
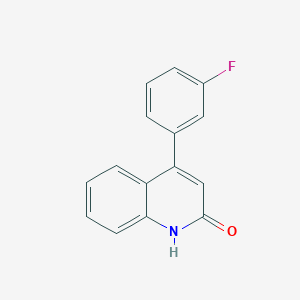

![9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B12631281.png)
![2,2'-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one]](/img/structure/B12631286.png)
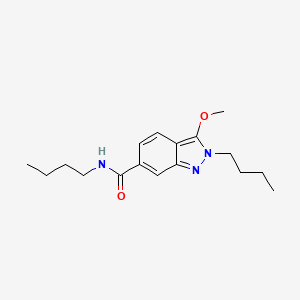
![2-[(2S,3S)-1,3-dinitropentan-2-yl]furan](/img/structure/B12631294.png)
![N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12631295.png)
![2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12631300.png)
